3-ethynyl-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
3-ethynyl-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 3-ethynyl-N,N-dimethylpiperidine-1-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
N,N-Dimethylation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-ethynyl-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethynyl-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals due to its piperidine core, which is a common motif in many drugs.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-ethynyl-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine core is known to interact with various receptors and enzymes in the body, leading to its biological effects. The ethynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
3-ethynyl-N,N-dimethylpiperidine-1-carboxamide can be compared with other similar compounds such as:
4-ethynyl-N,N-dimethylpiperidine-1-carboxamide: This compound has a similar structure but with the ethynyl group at a different position, which may lead to different biological activities and reactivity.
3-amino-N,N-dimethylpiperidine-1-carboxamide: This compound has an amino group instead of an ethynyl group, which significantly alters its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-ethynyl-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-4-9-6-5-7-12(8-9)10(13)11(2)3/h1,9H,5-8H2,2-3H3 |
InChI Key |
LUDNZBJLJZYRIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C#C |
Origin of Product |
United States |
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